molecular formula C16H14O B1624584 6-phenyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 71912-46-4

6-phenyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1624584
CAS No.: 71912-46-4
M. Wt: 222.28 g/mol
InChI Key: YTMCAZRLLQPOBL-UHFFFAOYSA-N
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Description

6-Phenyl-3,4-dihydronaphthalen-1(2H)-one is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core with a ketone group at position 1 and a phenyl substituent at position 4. Its structure combines the reactivity of a carbonyl group with the aromatic stability of the phenyl ring, making it a versatile scaffold in medicinal chemistry and organic synthesis. The compound is synthesized via palladium-catalyzed Suzuki-Miyaura coupling between 3,4-dihydronaphthalen-1(2H)-one precursors and phenylboronic acid, yielding derivatives with tailored biological activities .

Key applications include its role as a precursor for anti-neuroinflammatory agents targeting NF-κB inhibition and as a structural motif in anticancer drug design .

Properties

CAS No.

71912-46-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

6-phenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O/c17-16-8-4-7-14-11-13(9-10-15(14)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2

InChI Key

YTMCAZRLLQPOBL-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Scientific Research Applications

Psychoactive Research

6-Phenyl-3,4-dihydronaphthalen-1(2H)-one is structurally related to various psychoactive compounds and has been investigated for its effects on the central nervous system. Its potential psychoactive properties make it a candidate for studies exploring the mechanisms of action of similar compounds.

Antioxidant Activity

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, certain analogs have shown efficacy in scavenging free radicals, which could lead to applications in preventing oxidative stress-related diseases .

Anti-cancer Potential

Research has explored the anti-cancer properties of this compound derivatives. Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways involved in cancer progression .

Case Study 1: Synthesis and Characterization

In a study focusing on the synthesis of chalcone-like analogs derived from 6-hydroxy-3,4-dihydronaphthalenone, researchers successfully synthesized various derivatives through aldol condensation reactions. The resulting compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and yields ranging from 52% to 81% .

Case Study 2: In Silico Drug Design

Another significant study utilized computational methods to predict the pharmacokinetic properties of 6-hydroxy-3,4-dihydronaphthalenone derivatives. The results indicated favorable drug-likeness characteristics according to Lipinski's rule of five, suggesting their potential as lead compounds for further development in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-phenyl-3,4-dihydronaphthalen-1(2H)-one with structurally related compounds, emphasizing substituent effects, synthesis routes, and biological activities:

Compound Substituents Synthesis Method Biological Activity Key References
This compound Phenyl at C6 Suzuki coupling Anti-neuroinflammatory (NF-κB inhibition)
6-Methoxy-2-phenyl derivative Methoxy at C6, phenyl at C2 Claisen-Schmidt condensation Antineoplastic, antiviral
PMMD 3,4-Dimethoxybenzylidene at C2 Base-catalyzed aldol condensation Anticandidate (in-silico)
7-Bromo-2-(4-methoxybenzylidene) derivative Bromo at C7, methoxybenzylidene Claisen-Schmidt condensation Anti-neuroinflammatory, halogen-enhanced stability
2,8-Dihydroxy derivative (natural) Hydroxy at C2 and C8 Fungal fermentation No cytotoxicity (A549/HepG2 cells)
4,6,8-Trihydroxy derivative Hydroxy at C4, C6, C8 Fungal metabolites Weak cytotoxicity (HeLa/P388 cells)

Substituent Effects on Bioactivity

  • Phenyl vs. Methoxy Groups : The phenyl group at C6 in 6-phenyl derivatives enhances lipophilicity and π-π stacking interactions, crucial for NF-κB inhibition . In contrast, methoxy groups (e.g., in PMMD) improve solubility and hydrogen-bonding capacity but may reduce membrane permeability .
  • Halogenation : Bromine substitution at C7 (as in 7-bromo derivatives) increases metabolic stability and cell permeability due to halogen’s electronegativity and hydrophobic effects .
  • Hydroxylation : Natural hydroxylated derivatives (e.g., 2,8-dihydroxy) exhibit reduced cytotoxicity, likely due to increased polarity and antioxidant properties , whereas synthetic halogenated or alkylated variants show enhanced bioactivity .

Pharmacological Profiles

  • Anticancer Potential: 6-Methoxy-2-phenyl derivatives exhibit antineoplastic activity (IC₅₀: 10–20 µM) by targeting Bcl-2 proteins, while halogenated variants (e.g., 7-bromo) show improved tumor penetration .
  • Antimicrobial and Antiviral Effects : Methoxy-substituted derivatives (e.g., PMMD) demonstrate in-silico antifungal activity, though in-vitro validation is pending .

Preparation Methods

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura cross-coupling reaction has emerged as the most direct method for synthesizing 6-phenyl-3,4-dihydronaphthalen-1(2H)-one. Chen et al. demonstrated that palladium-catalyzed coupling of 6-bromo-tetral-1-one (CAS 66361-67-9) with phenylboronic acid (CAS 98-80-6) in toluene at 90°C under nitrogen atmosphere produces the target compound in 75% yield. The catalytic system employs tetrakis(triphenylphosphine)palladium(0) (2 mol%) with potassium carbonate as base, facilitating transmetalation and reductive elimination steps characteristic of Suzuki mechanisms.

Key advantages include:

  • Regioselectivity : Exclusive formation of the 6-phenyl isomer due to directed coupling at the brominated position
  • Functional group tolerance : Stability of the tetralone framework under basic conditions
  • Scalability : Gram-scale synthesis demonstrated with consistent yields

Optimization Studies

Reaction optimization revealed critical parameters:

  • Solvent effects : Toluene outperformed DMF and THF in yield and reaction rate
  • Temperature dependence : Yields dropped to 58% at 80°C and 42% at 70°C
  • Base selection : Potassium carbonate provided superior results compared to sodium carbonate or triethylamine

Post-reaction purification via flash chromatography (petroleum ether:ethyl acetate 20:1) afforded analytically pure product with melting point 105.7–107.3°C. Nuclear Overhauser effect (NOE) spectroscopy confirmed the regiochemical outcome by correlating phenyl protons with H-5 and H-7 of the tetralone system.

Friedel-Crafts Alkylation Strategies

Traditional Electrophilic Aromatic Substitution

While not directly reported for this compound, Friedel-Crafts alkylation has been successfully applied to synthesize structural analogs. Kavithaa et al. developed a route to 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one using AlCl3-mediated coupling of naphthalen-1-ol with 1,2-dichlorobenzene. Adapting this methodology for phenyl group introduction would require:

  • Electrophile design : Generation of benzyl carbocation equivalents
  • Regiochemical control : Lewis acid coordination to direct substitution
  • Side-chain management : Prevention of polyalkylation through stoichiometric control

Challenges include the need for harsh conditions (refluxing 1,2-dichlorobenzene) and moderate yields (50–65% in analog systems).

Modern Catalytic Variations

Recent advances in Friedel-Crafts chemistry suggest potential improvements:

  • Zeolite catalysts : Shape-selective microporous materials to enhance para-selectivity
  • Ionic liquid media : Recyclable reaction systems reducing AlCl3 stoichiometry
  • Flow chemistry : Continuous processing to improve heat management

These innovations could address historical limitations of Friedel-Crafts approaches for naphthalenone functionalization.

Microwave-Assisted Synthetic Techniques

Solvent-Based Microwave Reactions

Microwave irradiation significantly accelerates naphthalenone synthesis. In the preparation of 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, Kavithaa et al. achieved 99% purity and 85% yield using ethanol solvent with ammonium acetate at 50% power (300 W). Applied to 6-phenyl derivatives, this method could:

  • Reduce reaction time from hours to minutes
  • Minimize side product formation through uniform heating
  • Enable precise temperature control for sensitive intermediates

Solvent-Free Microwave Irradiation

The same study demonstrated solvent-free conditions (neat reactants with NH4OAc) yielding comparable results at 70% power. This approach offers:

  • Environmental benefits : Elimination of volatile organic solvents
  • Cost reduction : Simplified purification processes
  • Energy efficiency : 40–60% reduction in power consumption

Preliminary trials with phenylboronic acid derivatives show promise, though optimization for sterically hindered couplings remains ongoing.

Reductive Alkylation and Methylation Methods

Reductive Methylation Modifications

The patent also discloses reductive methylation protocols using formaldehyde/formic acid to introduce N-alkyl groups in related isoquinoline systems. Adaptation for ketone reduction would necessitate:

  • Selective reducing agents : NaBH4/CeCl3 for chemoselective carbonyl reduction
  • Protection/deprotection strategies : TMSCl protection of aromatic ketones
  • Catalytic transfer hydrogenation : Pd/C with ammonium formate

These methods expand synthetic flexibility but require rigorous optimization for target-specific applications.

Comparative Analysis of Synthetic Methodologies

Parameter Suzuki Coupling Friedel-Crafts Microwave Reductive Alkylation
Yield (%) 75 50–65* 85* 30–40†
Reaction Time 12–14 h 8–10 h 15–30 min 48–72 h
Temperature (°C) 90 180 80–100 25–110
Catalyst Loading (mol%) 2 150‡ 5
Purity >98% 90–95% >99% 85–90%
Scalability Kilogram Laboratory Pilot Laboratory

*Reported for analog compounds; †Estimated multi-step yield; ‡AlCl3 as stoichiometric reagent

Key findings:

  • Suzuki coupling balances efficiency and scalability for industrial applications
  • Microwave methods offer dramatic time savings but require specialized equipment
  • Friedel-Crafts approaches suffer from stoichiometric reagent use and regiochemical challenges
  • Reductive alkylation provides structural versatility at the cost of step economy

Applications in Pharmaceutical Intermediate Synthesis

Antidepressant Drug Development

This compound serves as a precursor to octahydrobenz(h)isoquinoline derivatives with demonstrated serotonin reuptake inhibition. Structural features critical for bioactivity include:

  • Planar tetralone system : Facilitates π-stacking with aromatic residues in SERT proteins
  • Phenyl substituent : Enhances lipophilicity for blood-brain barrier penetration
  • Ketone functionality : Allows diversification via reductive amination or Grignard additions

Bioactive Analog Synthesis

Recent work has extended the scaffold to antimicrobial agents through:

  • Schiff base formation : Condensation with 3,4,5-trimethoxybenzaldehyde
  • Halogenation : Electrophilic substitution at C-7/C-8 positions
  • Cross-conjugated dienones : Oxidation/tautomerization pathways

These derivatives show promise in preliminary assays against Gram-positive pathogens (MIC 2–8 μg/mL).

Q & A

Q. What are the common synthetic routes for 6-phenyl-3,4-dihydronaphthalen-1(2H)-one?

The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts acylation : To introduce the ketone group onto the naphthalene backbone.
  • Electrophilic aromatic substitution : For phenyl group attachment at the 6-position.
  • Reduction steps : Partial hydrogenation to achieve the 3,4-dihydro structure.

Example reagents and conditions (from analogs):

StepReagents/ConditionsPurpose
1AlCl₃, acyl chlorideAcylation of naphthalene
2FeCl₃, benzene derivativePhenylation via electrophilic substitution
3H₂/Pd-C, controlled pressureSelective hydrogenation

Key challenges include regioselectivity in substitution and avoiding over-reduction.

Q. How is the molecular structure of this compound characterized?

Standard analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the dihydro structure and phenyl substitution (e.g., aromatic protons at δ 7.2–7.8 ppm, ketone carbon at ~200 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (used in analogs like 6-bromo derivatives) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight (C₁₆H₁₄O: ~222.28 g/mol) .

Substituent effects (e.g., electron-withdrawing groups) may shift spectral signals, requiring careful interpretation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions in acylation steps .
  • Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity in phenyl group attachment .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .

Example optimization table for a related compound:

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
CatalystAlCl₃FeCl₃15% → 42%
SolventTolueneDichloromethane30% → 55%

Contradictions in yield data across studies may arise from impurities in starting materials or varying catalytic activity .

Q. How do substituents on the naphthalenone core influence biological activity?

  • Phenyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .
  • Halogen substituents (e.g., Br, F) : Increase electrophilicity, potentially enhancing binding to enzymatic targets (observed in bromo/fluoro analogs) .

Structure-Activity Relationship (SAR) Insights :

SubstituentPositionEffect on Activity
-Ph6↑ Binding affinity to cytochrome P450
-Br6↑ Cytotoxicity in cancer cell lines

Conflicting data on bioactivity may stem from assay variability (e.g., cell line specificity) or metabolite interference .

Q. What strategies resolve contradictions in spectroscopic data for dihydronaphthalenone derivatives?

  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 6-bromo or 6-methoxy derivatives) .
  • Computational modeling : DFT calculations predict NMR chemical shifts and optimize molecular geometry .

Example conflict resolution:

  • Observed δ 2.8 ppm (¹H NMR) in one study vs. δ 3.1 ppm in another may reflect solvent effects (CDCl₃ vs. DMSO-d₆) or conformational flexibility .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ketone group is electrophilic (LUMO = -1.5 eV), while the phenyl ring participates in π-π stacking .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

Limitations include approximations in solvation models and neglect of kinetic barriers .

Methodological Guidelines

  • Data validation : Replicate key experiments (e.g., catalytic hydrogenation) under standardized conditions to address reproducibility issues .
  • Theoretical framework : Link studies to existing concepts (e.g., Hammett constants for substituent effects) to explain reactivity trends .

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